Physicochemical Differentiation: Smaller Scaffold Size and Reduced Lipophilicity Relative to the Spiro[4.5]decane Homolog
The [4.4] spiro scaffold provides a measurably smaller and less lipophilic building block compared to the [4.5] homolog. The molecular weight is 176.64 g/mol (C8H13ClO2) versus 190.67 g/mol (C9H15ClO2) for 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane, representing a 14 g/mol reduction [1][2]. The calculated partition coefficient (XLogP3) is 1.5 for the [4.4] compound, compared to 2.1 for the [4.5] analog—a ΔlogP of 0.6 units, which corresponds to an approximately 4-fold difference in lipophilicity [3]. In fragment-based drug discovery, this lipophilicity reduction can be critical for maintaining ligand efficiency metrics and avoiding LogP creep during lead optimization.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 176.64 g/mol; XLogP3: 1.5 |
| Comparator Or Baseline | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS 5503-32-2): MW: 190.67 g/mol; XLogP3: 2.1 |
| Quantified Difference | ΔMW = -14.03 g/mol (-7.4%); ΔXLogP3 = -0.6 log units (~4× lower lipophilicity) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm, 2019/2021 release) |
Why This Matters
Lower molecular weight and reduced lipophilicity directly impact lead-likeness, aqueous solubility, and metabolic stability—key procurement selection criteria when the building block is to be incorporated into drug-like molecules.
- [1] PubChem. (2026). Compound Summary for CID 237903: 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane. Molecular Weight: 176.64 g/mol; XLogP3-AA: 1.5. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 97801: 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. Molecular Weight: 190.67 g/mol; XLogP3-AA: 2.1. National Center for Biotechnology Information. View Source
- [3] Cheng, T. et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. (XLogP3 methodology). View Source
